Product packaging for (4-Methylphenyl)bromoacetonitrile(Cat. No.:CAS No. 90775-10-3)

(4-Methylphenyl)bromoacetonitrile

Cat. No.: B1611333
CAS No.: 90775-10-3
M. Wt: 210.07 g/mol
InChI Key: YBIQPQMYTPHDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Methylphenyl)bromoacetonitrile is a valuable synthetic intermediate in organic chemistry and drug discovery research. This compound features a bromoacetonitrile moiety attached to a 4-methylphenyl group, making it a versatile electrophile for nucleophilic substitution reactions and cyclization studies. Researchers utilize this compound primarily in the synthesis of more complex heterocyclic compounds, pharmaceutical candidates, and functionalized materials. Its nitrile group can be further functionalized into amines, amides, or carboxylic acids, expanding its utility in molecular design. This reagent is intended for use by qualified professionals in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN B1611333 (4-Methylphenyl)bromoacetonitrile CAS No. 90775-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-(4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIQPQMYTPHDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577226
Record name Bromo(4-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90775-10-3
Record name Bromo(4-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidating Reaction Chemistry and Transformational Pathways of 4 Methylphenyl Bromoacetonitrile

Nucleophilic Substitution Reactions at the α-Carbon

Nucleophilic substitution is a cornerstone reaction for (4-Methylphenyl)bromoacetonitrile, involving the displacement of the bromide ion by an electron-rich nucleophile. The α-carbon is particularly susceptible to this type of reaction due to the combined electron-withdrawing effect of the adjacent nitrile group and the ability of the phenyl ring to stabilize charged intermediates. These reactions can proceed through two distinct mechanisms, SN1 and SN2, with the operative pathway being heavily influenced by the reaction conditions. youtube.commasterorganicchemistry.com

Mechanisms and Scope of SN1 and SN2 Pathways

The competition between the unimolecular (SN1) and bimolecular (SN2) substitution mechanisms at the benzylic α-carbon of this compound is finely balanced.

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. youtube.commasterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org For this compound, which is a secondary halide, SN2 reactions are feasible but can be subject to steric hindrance from the p-tolyl group. This pathway is favored by strong, typically anionic, nucleophiles and the use of polar aprotic solvents (e.g., acetone, DMSO) that solvate the cation but leave the nucleophile relatively free and reactive. patsnap.comreddit.com

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. youtube.commasterorganicchemistry.com The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This intermediate is then rapidly attacked by the nucleophile. masterorganicchemistry.com The α-carbon of this compound is both secondary and benzylic, meaning the resulting carbocation is significantly stabilized by hyperconjugation from the methyl group and, more importantly, by resonance with the adjacent phenyl ring. This stabilization makes the SN1 pathway highly accessible. SN1 reactions are favored under conditions that promote carbocation formation, such as the use of weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol, water), which can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding. youtube.compatsnap.comyoutube.com

Factor SN1 Pathway SN2 Pathway
Substrate Favored due to stable secondary, benzylic carbocation.Possible, but subject to steric hindrance.
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH). youtube.comFavored by strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻).
Solvent Favored by polar protic solvents (e.g., ethanol, water). patsnap.comFavored by polar aprotic solvents (e.g., acetone, DMSO). patsnap.com
Kinetics First-order: Rate = k[(R-Br)]. libretexts.orgSecond-order: Rate = k[(R-Br)][Nu⁻]. youtube.com
Intermediate Carbocation. masterorganicchemistry.comNone (Transition state only). masterorganicchemistry.com

Stereochemical Outcomes of Nucleophilic Displacements

The stereochemical outcome of a nucleophilic substitution reaction provides critical insight into the underlying mechanism.

SN2 Reactions : The SN2 mechanism proceeds via a backside attack, which forces the molecule's stereochemistry to invert, much like an umbrella flipping inside out in the wind. If the reaction starts with a single enantiomer of a chiral substrate, it will produce a single enantiomer of the product with the opposite configuration (e.g., R becomes S). This process is stereospecific. youtube.com

SN1 Reactions : In an SN1 reaction, the formation of a planar, sp²-hybridized carbocation intermediate means the nucleophile can attack from either face with nearly equal probability. youtube.com This leads to racemization, producing a roughly equal mixture of both stereoisomers (R and S), even if the starting material was enantiomerically pure. youtube.com

For this compound, if a chiral center were present at the α-carbon, an SN1 pathway would yield a racemic product, while an SN2 pathway would result in an inversion of configuration.

Diverse Nucleophiles in α-Bromine Displacement

The bromine atom on this compound can be displaced by a wide array of nucleophiles, making it a valuable precursor for synthesizing more complex molecules. The choice of nucleophile dictates the new functional group introduced at the α-position.

Common classes of nucleophiles used in these transformations include:

Oxygen Nucleophiles : Alcohols (ROH) and water (H₂O) can act as nucleophiles, typically under SN1 conditions, to yield ethers and alcohols, respectively. The reaction of an alcohol with an alkyl halide is a classic method for ether synthesis.

Nitrogen Nucleophiles : Amines (RNH₂), both primary and secondary, and ammonia (B1221849) (NH₃) are effective nitrogen nucleophiles that lead to the formation of substituted α-aminonitriles. Azide (B81097) ions (N₃⁻) are also potent nucleophiles that can be used to introduce the azido (B1232118) group, which can be subsequently reduced to an amine.

Sulfur Nucleophiles : Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles that react readily to form thioethers.

Carbon Nucleophiles : Cyanide (CN⁻) and enolates are examples of carbon-based nucleophiles that can form new carbon-carbon bonds, extending the carbon skeleton of the molecule.

Nucleophile Formula Product Class Typical Mechanism
HydroxideOH⁻AlcoholSN2
AlkoxideRO⁻EtherSN2
WaterH₂OAlcoholSN1
AlcoholROHEtherSN1
ThiolateRS⁻Thioether (Sulfide)SN2
AmineRNH₂Substituted AmineSN2
AzideN₃⁻AzideSN2
CyanideCN⁻DinitrileSN2

Radical Transformations

Beyond ionic pathways, this compound can undergo transformations involving radical intermediates. These reactions typically involve the homolytic cleavage of the carbon-bromine bond, which is facilitated by the ability of the adjacent aromatic ring and nitrile group to stabilize the resulting radical species.

Generation and Reactivity of Cyanomethyl Radicals from α-Bromoacetonitriles

The carbon-bromine bond in α-bromoacetonitriles is relatively weak and can be cleaved to generate a cyanomethyl radical. The (4-methylphenyl)cyanomethyl radical is particularly stabilized through resonance, where the unpaired electron can delocalize into the π-system of the aromatic ring. This stabilization lowers the energy barrier for its formation and makes it a persistent, yet reactive, intermediate. Once generated, this radical can participate in a variety of synthetic transformations, most notably addition reactions to unsaturated systems like alkenes and alkynes.

Photoredox Catalysis in Radical Cyanomethylation Reactions

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals from stable precursors. nih.gov In this process, a photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron transfer agent. youtube.com

In the context of α-bromoacetonitriles, the excited photocatalyst can reduce the substrate via single-electron transfer. This transfer of an electron into the C-Br antibonding orbital leads to the fragmentation of the bond, yielding a bromide anion and the desired cyanomethyl radical. This method avoids the use of harsh reagents or high temperatures often required for radical generation. The resulting (4-methylphenyl)cyanomethyl radical can then be trapped by various radical acceptors, such as electron-rich heterocycles or alkenes, to form new carbon-carbon bonds in a process known as radical cyanomethylation.

Atom-Transfer Radical Addition (ATRA) Processes

While specific studies detailing the ATRA reactions of this compound are not extensively documented in publicly available literature, the reactivity of analogous α-bromoacetonitriles provides a strong predictive framework for its behavior. Copper-catalyzed ATRA reactions of α-bromoacetonitrile with alkenes have been shown to be a practical and efficient method for constructing γ-bromonitriles and β,γ-unsaturated nitriles. thieme-connect.delibretexts.org The mechanism typically involves the formation of a cyanomethyl radical through a single electron transfer from a copper(I) catalyst to the α-bromoacetonitrile. This radical then adds to the alkene, and the resulting radical intermediate is subsequently oxidized by a copper(II) species to afford the product and regenerate the copper(I) catalyst.

Photocatalysis has also emerged as a potent tool for initiating ATRA reactions. libretexts.orgorganic-chemistry.org Ruthenium and iridium-based photocatalysts, upon irradiation with visible light, can facilitate the homolytic cleavage of the carbon-bromine bond in α-halocarbonyls, including bromoacetonitrile (B46782), to generate the corresponding radical. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This radical can then engage in addition reactions with olefins. It is highly probable that this compound would undergo similar photocatalytic ATRA reactions, with the p-tolyl group potentially influencing the stability and reactivity of the intermediate radical species.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromine atom in this compound makes it a prime candidate for such transformations.

Cross-Electrophile Coupling (XEC) involving α-Bromoacetonitriles

Cross-electrophile coupling (XEC) is a burgeoning area in organic synthesis that allows for the coupling of two different electrophiles, often an aryl or vinyl halide with an alkyl halide. Nickel-catalyzed XEC reactions have proven particularly effective for the formation of C(sp²)-C(sp³) bonds. thieme-connect.de While direct examples featuring this compound are scarce in the literature, the general mechanism involves the reduction of an alkyl halide to an alkyl radical, which then combines with a nickel-aryl intermediate. Given the reactivity of the C-Br bond in α-bromoacetonitriles, it is plausible that this compound could serve as the electrophilic partner in such reactions, coupling with various aryl or vinyl halides.

Other Transition Metal-Mediated Coupling Strategies

The landscape of transition metal-catalyzed cross-coupling extends beyond XEC, with palladium- and copper-based systems being cornerstones of modern synthetic chemistry.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for C-C bond formation. While specific examples with this compound are not readily found, the general applicability of the Suzuki-Miyaura reaction to aryl and even some alkyl halides suggests its potential. A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid would be expected to yield α,α-diarylacetonitriles, valuable precursors for various biologically active molecules.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The reaction of this compound with an alkene could potentially lead to the formation of a substituted styrene (B11656) derivative, where the (4-methylphenyl)acetonitrile moiety is appended to the double bond.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orglibretexts.org The application of Sonogashira coupling to this compound would provide a direct route to α-aryl-α-alkynylacetonitriles, a class of compounds with interesting electronic and structural properties.

Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based systems for certain transformations. masterorganicchemistry.com These reactions are well-suited for the coupling of alkyl halides with various nucleophiles. It is conceivable that this compound could participate in copper-catalyzed couplings with amines, thiols, or other nucleophiles to generate a range of substituted acetonitrile (B52724) derivatives.

Coupling ReactionReagentsPotential Product
Suzuki-MiyauraArylboronic acid, Pd catalyst, Baseα-Aryl-(4-methylphenyl)acetonitrile
HeckAlkene, Pd catalyst, BaseSubstituted (4-methylphenyl)cinnamonitrile
SonogashiraTerminal alkyne, Pd/Cu catalyst, Baseα-Alkynyl-(4-methylphenyl)acetonitrile

Cycloaddition and Related Reactions

The nitrile and bromo-substituted carbon of this compound can participate in the formation of cyclic structures, either as a precursor that undergoes cyclization or by participating in cycloaddition reactions.

Role as a Precursor in Cyclization Reactions (e.g., towards benzofurans)

Benzofurans are a prominent class of heterocyclic compounds found in many natural products and pharmaceuticals. One common synthetic strategy for benzofurans involves the intramolecular cyclization of a suitably substituted precursor. While direct reports on the use of this compound for benzofuran (B130515) synthesis are limited, a plausible pathway can be envisioned. For instance, the reaction of this compound with a substituted phenol (B47542) could yield an α-aryloxy-(4-methylphenyl)acetonitrile intermediate. Subsequent intramolecular cyclization of this intermediate, potentially under acidic or basic conditions, could lead to the formation of a 2-amino-3-(4-methylphenyl)benzofuran derivative.

Participation in Ylide-Mediated Transformations

Phosphonium (B103445) ylides, famously employed in the Wittig reaction, are powerful reagents for the formation of carbon-carbon double bonds. masterorganicchemistry.com These ylides are typically generated by the deprotonation of a phosphonium salt, which is in turn prepared from the reaction of a phosphine (B1218219) with an alkyl halide.

The reaction of this compound with a phosphine, such as triphenylphosphine, would be expected to form a phosphonium salt. Subsequent treatment of this salt with a strong base would generate the corresponding phosphonium ylide. This ylide, bearing a (4-methylphenyl)acetonitrile moiety, could then react with aldehydes or ketones in a Wittig-type reaction to produce α,β-unsaturated nitriles with a specific stereochemistry depending on the nature of the ylide and the reaction conditions.

Reactions Involving the Nitrile Group

The nitrile group (—C≡N) in this compound is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the cyano group to activate the adjacent C-H bond (though absent in this specific molecule, the principle influences its reactivity profile). The primary reactions of the nitrile moiety include hydrolysis to carboxylic acid derivatives, reduction to amines, and participation in cycloaddition and condensation reactions.

Hydrolysis and Related Transformations to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental method for the synthesis of carboxylic acids. This transformation can be carried out under either acidic or basic conditions, typically proceeding through an amide intermediate. wikipedia.orgmasterorganicchemistry.com For this compound, the reaction is complicated by the presence of the labile α-bromo substituent.

Under typical aqueous hydrolysis conditions (e.g., heating with strong acid or base), a competing SN1-type substitution of the benzylic bromine atom by a hydroxyl group is highly probable. stackexchange.com This leads to the concurrent hydrolysis of the nitrile and substitution of the bromine, ultimately yielding 2-hydroxy-2-(4-methylphenyl)acetic acid, also known as p-methylmandelic acid.

The reaction sequence under acidic conditions involves the initial protonation of the nitrile nitrogen, followed by the attack of water. masterorganicchemistry.com A series of proton transfers leads to the formation of an amide intermediate. This amide is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid. Simultaneously, the benzylic bromide can dissociate to form a resonance-stabilized benzylic carbocation, which is then captured by water to install the hydroxyl group.

Table 1: Representative Hydrolysis of this compound

Reagents Conditions Product Yield
H₂SO₄ (aq) Heat 2-hydroxy-2-(4-methylphenyl)acetic acid Moderate to High
NaOH (aq), then H₃O⁺ Heat 2-hydroxy-2-(4-methylphenyl)acetic acid Moderate to High

Note: Yields are estimated based on analogous transformations of α-bromo nitriles and arylacetonitriles.

Reduction to Amines

The reduction of the nitrile group provides a direct route to primary amines. This transformation requires potent reducing agents due to the stability of the carbon-nitrogen triple bond.

A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com LiAlH₄ is a powerful source of hydride ions (H⁻) that readily reduces nitriles to primary amines. doubtnut.comyoutube.com However, LiAlH₄ also reduces alkyl halides to the corresponding alkanes. masterorganicchemistry.com Consequently, the treatment of this compound with LiAlH₄ is expected to result in the reduction of both the nitrile group and the carbon-bromine bond. This non-selective reduction yields 2-(4-methylphenyl)ethylamine. The process involves an initial nucleophilic attack of hydride on the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. masterorganicchemistry.com Concurrently, the benzylic bromide is reduced to a C-H bond.

Chemoselective reduction of the nitrile in the presence of the α-bromo group is challenging but potentially achievable using specific reagent systems. For instance, catalytic systems involving cobalt chloride (CoCl₂) and sodium borohydride (B1222165) (NaBH₄) have been shown to selectively reduce nitriles under mild conditions where other functional groups might remain intact. google.com Another approach could involve the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (LiBH₄), which has shown selectivity in nitrile reductions. nih.govorganic-chemistry.org A successful selective reduction would yield 2-bromo-2-(4-methylphenyl)ethan-1-amine, a valuable synthetic intermediate.

Table 2: Potential Reduction Pathways for this compound

Reagents Conditions Predominant Product Notes

Cycloadditions and Condensation Reactions of the Nitrile Moiety

The triple bond of the nitrile group can participate in pericyclic reactions, most notably [3+2] cycloadditions. A prominent example is the reaction with azides to form tetrazoles, which are important isosteres of carboxylic acids in medicinal chemistry. wikipedia.orgsynarchive.com The reaction of this compound with an azide source, such as sodium azide (NaN₃), presents two competing pathways. The first is the [3+2] cycloaddition of the azide ion with the nitrile group to form a tetrazole ring. The second, and likely more favorable pathway, is the SN2 substitution of the highly reactive benzylic bromide by the azide ion. chegg.com This would yield 2-azido-2-(4-methylphenyl)acetonitrile. This α-azido nitrile is itself a versatile intermediate that could undergo further transformations.

Condensation reactions that typically rely on the acidity of α-protons are not feasible for this compound. However, the presence of the α-bromo substituent allows it to participate in reactions analogous to the Reformatsky and Blaise reactions. wikipedia.orgthermofisher.com In a Blaise-type reaction, an organozinc reagent is formed from an α-halo compound, which then adds to a nitrile. wikipedia.orgjk-sci.comchem-station.com While this reaction classically involves an α-bromoester, α-bromo nitriles can be envisioned to act as the organozinc precursor. Treatment of this compound with activated zinc would generate a zinc enolate-equivalent, which could then add to an electrophile like an aldehyde or ketone. This would result in the formation of a β-hydroxynitrile, representing a significant carbon-carbon bond-forming transformation.

Table 3: Cycloaddition and Condensation-Type Reactions

Reaction Type Reagents Conditions Potential Product(s)
Azide Reaction NaN₃ in DMF Moderate heat 2-azido-2-(4-methylphenyl)acetonitrile (via SN2) chegg.com

Mechanistic Investigations of 4 Methylphenyl Bromoacetonitrile Chemistry

Mechanistic Pathways of α-Bromination

The synthesis of (4-Methylphenyl)bromoacetonitrile typically proceeds via the α-bromination of its precursor, (4-methylphenyl)acetonitrile. This transformation is analogous to the well-known α-halogenation of ketones and carboxylic acids, which proceeds through the formation of a reactive enol or enolate intermediate. masterorganicchemistry.comwikipedia.org

The mechanism can be initiated under either acidic or basic conditions. However, base-promoted bromination is common for substrates with acidic α-hydrogens, such as nitriles. The key steps are:

Deprotonation: A base removes the acidic proton from the carbon alpha to the cyano group. The acidity of this proton is enhanced by the electron-withdrawing nature of the adjacent cyano group and the resonance stabilization afforded by the phenyl ring. This step generates a resonance-stabilized carbanion.

Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile. It attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS). This step forms the new carbon-bromine bond.

The presence of the p-methyl group on the phenyl ring has a modest electronic effect on this process, slightly increasing electron density in the ring but the dominant stabilization of the carbanion comes from the cyano group and delocalization into the pi-system of the aromatic ring.

Detailed Studies of Nucleophilic Attack at the Benzylic Carbon

This compound is an excellent substrate for nucleophilic substitution reactions due to the reactive C-Br bond at a benzylic position. The benzylic carbon's proximity to the aromatic ring allows for stabilization of reaction intermediates and transition states, facilitating both Sₙ1 and Sₙ2 pathways. khanacademy.orggla.ac.uk The operative mechanism is a delicate balance influenced by the nucleophile, solvent, and the electronic properties of the substrate itself.

Sₙ1 Pathway: This pathway involves the formation of a discrete carbocation intermediate. The p-methyl group is electron-donating, which helps to stabilize the positive charge of the benzylic carbocation through inductive and hyperconjugative effects. This stabilization favors the Sₙ1 mechanism.

Sₙ2 Pathway: This is a concerted, single-step mechanism where the nucleophile attacks as the bromide leaving group departs. libretexts.org While the p-methyl group slightly disfavors this pathway electronically compared to an unsubstituted phenyl ring, the benzylic position is generally reactive towards Sₙ2 attack. The electron-withdrawing cyano group at the reaction center can stabilize the pentacoordinate transition state.

Studies on the solvolysis of substituted benzyl (B1604629) halides show a clear trend: electron-donating groups on the aromatic ring accelerate the reaction, typically by promoting an Sₙ1 mechanism, while electron-withdrawing groups favor an Sₙ2 pathway. researchgate.netnih.gov For this compound, a competition between these two pathways is expected, and the outcome can be directed by the choice of reaction conditions. khanacademy.org

Table 1: Influence of Aromatic Substituents on the Solvolysis Mechanism of Benzyl Halides This table illustrates the general effect of substituents on the reaction mechanism, which provides context for the behavior of this compound.

Substituent (at para-position)Electronic EffectFavored MechanismExpected Relative Rate
-OCH₃ (Methoxy)Strong Electron-DonatingSₙ1Fastest
-CH₃ (Methyl) Electron-Donating Sₙ1 / Sₙ2 Competition Fast
-H (Hydrogen)NeutralSₙ2Moderate
-Cl (Chloro)Electron-WithdrawingSₙ2Slow
-NO₂ (Nitro)Strong Electron-WithdrawingSₙ2Slowest

Data based on established principles of physical organic chemistry and solvolysis studies of substituted benzyl systems. researchgate.netnih.gov

Radical Intermediate Formation and Propagation in Photoredox Catalysis

Modern synthetic methods have harnessed photoredox catalysis to generate radical intermediates under mild conditions. nih.govnih.gov this compound is a suitable precursor for the corresponding (4-methylphenyl)cyanomethyl radical via a single-electron transfer (SET) process.

The general catalytic cycle proceeds as follows:

Photoexcitation: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reductant and can transfer a single electron to the this compound substrate.

Fragmentation: The resulting radical anion is unstable and rapidly fragments, cleaving the weak carbon-bromine bond to yield a bromide anion (Br⁻) and the desired (4-methylphenyl)cyanomethyl radical.

Radical Reactivity: This benzylic radical can then participate in various bond-forming reactions, such as addition to alkenes or alkynes, or be used in dual catalytic cycles, for instance with nickel catalysts for cross-coupling reactions. nih.gov

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron donor in the reaction mixture, completing the catalytic cycle.

This method provides a powerful alternative to traditional ionic pathways, enabling unique transformations by accessing reactive open-shell intermediates. nih.gov

Transition State Analysis in Key Transformations

The structure of the transition state (TS) is crucial in determining the reaction pathway and rate. For the nucleophilic substitution reactions of this compound, computational studies on analogous benzyl bromide systems provide significant insight. researchgate.netresearchgate.net

In an Sₙ2 reaction , the transition state is a trigonal bipyramidal structure where the incoming nucleophile and the outgoing bromide are in apical positions. The electronic nature of the substituents on the phenyl ring influences the geometry of this TS. Electron-donating groups, like the p-methyl group, tend to create a "looser" transition state. researchgate.net This means the C-Br bond is more elongated, and the structure has more Sₙ1-like character, with significant positive charge buildup on the benzylic carbon. Conversely, electron-withdrawing groups lead to a "tighter" TS with shorter C-Nu and C-Br bonds. researchgate.net

Table 2: Calculated Transition State Parameters for Sₙ2 Reactions of Substituted Benzyl Bromides with a Nucleophile (Nu)

Substituent (Y) in Y-C₆H₄CH₂BrC-Br Bond Length (Å) in TSC-Nu Bond Length (Å) in TSCharacter of Transition State
p-OCH₃LongerShorterLoose (Sₙ1-like)
p-CH₃ Relatively Long Relatively Short Loose (Sₙ1-like)
p-HIntermediateIntermediateCentral Sₙ2
p-NO₂ShorterLongerTight (Sₙ2-like)

This data is illustrative and based on DFT computational studies of related benzyl bromide systems. researchgate.net

For radical formation via photoredox catalysis, the key step is the electron transfer into the σ* antibonding orbital of the C-Br bond, which leads to its cleavage. The transition state for this fragmentation is very early, resembling the structure of the radical anion just after electron transfer.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

High-Resolution ¹H and ¹³C NMR for Structural Assignments

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in (4-Methylphenyl)bromoacetonitrile.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons of the p-methylphenyl group, the methyl protons, and the methine proton adjacent to the bromine and nitrile groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Aromatic protons typically resonate in the downfield region (around 7-8 ppm), while the methyl protons appear more upfield (around 2.3-2.5 ppm). The methine proton (CHBrCN) would likely appear in the mid-field range.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts of the carbon atoms in the aromatic ring, the methyl group, the methine carbon, and the nitrile carbon will be distinct. For instance, the nitrile carbon (C≡N) typically appears in the range of 115-125 ppm. pressbooks.pub Aromatic carbons resonate between 100-150 ppm, while the aliphatic methyl carbon will be found at a much lower chemical shift. rsc.orgorganicchemistrydata.org

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H~7.2 - 7.4Multiplet4H
CH-Br~5.5 - 6.0Singlet1H
CH₃~2.3 - 2.4Singlet3H
Carbon TypePredicted Chemical Shift (ppm)
C≡N~115 - 120
Aromatic C-H~128 - 130
Aromatic C-C~135 - 140
CH-Br~35 - 40
CH₃~20 - 22

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assign the signals from ¹H and ¹³C NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons on the phenyl ring, helping to confirm their relative positions.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com This allows for the definitive assignment of which protons are bonded to which carbons. For example, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.eduemerypharma.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. emerypharma.com For instance, the methyl protons would show a correlation to the aromatic carbon they are attached to, and the methine proton would show correlations to the nitrile carbon and the aromatic carbons.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.publibretexts.org

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups:

Nitrile (C≡N) stretch : A sharp, medium-intensity band is expected in the region of 2260-2240 cm⁻¹. pressbooks.pub

Aromatic C-H stretch : These absorptions typically appear above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretch : The methyl group will show stretching vibrations just below 3000 cm⁻¹. libretexts.org

Aromatic C=C stretch : One or more bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring. libretexts.org

C-Br stretch : The carbon-bromine bond will have a stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C≡N (Nitrile)2260 - 2240Medium, Sharp
Aromatic C-H> 3000Variable
Aliphatic C-H (CH₃)< 3000Variable
Aromatic C=C1600 - 1450Variable
C-Br600 - 500Medium to Strong

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. It also reveals details about the structure through the analysis of fragmentation patterns. libretexts.orglibretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (210.07 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern for the molecular ion will be seen, with two peaks of similar intensity separated by two mass units (M⁺ and M⁺+2).

Common fragmentation pathways for this molecule would likely involve:

Loss of a bromine radical (•Br) : This would result in a significant fragment ion at m/z corresponding to the [M-Br]⁺ cation.

Loss of the bromoacetonitrile (B46782) group : Cleavage of the bond between the phenyl ring and the acetonitrile (B52724) moiety.

Formation of a tropylium (B1234903) ion : Rearrangement of the tolyl group can lead to the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91.

X-ray Crystallography for Solid-State Molecular Geometry

For this compound, an X-ray crystal structure would provide exact measurements for:

The C-C bond lengths within the phenyl ring and the C-C single bond connecting the ring to the acetonitrile group.

The C-Br and C≡N bond lengths.

The bond angles around the tetrahedral methine carbon and the trigonal planar aromatic carbons.

The torsion angles, which describe the rotational orientation of the p-methylphenyl group relative to the bromoacetonitrile substituent.

This detailed structural information is invaluable for understanding the molecule's reactivity and its interactions in a condensed phase. mdpi.comresearchgate.netresearchgate.net

Theoretical and Computational Studies on 4 Methylphenyl Bromoacetonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. DFT calculations for (4-Methylphenyl)bromoacetonitrile would provide fundamental information about its geometry, stability, and electronic characteristics.

Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound would be calculated to find the lowest energy conformation.

For this compound, key structural parameters of interest would include the C-Br bond length, the C-C≡N bond angle of the nitrile group, and the torsion angle between the phenyl ring and the bromoacetonitrile (B46782) substituent. The p-methyl group on the phenyl ring would influence the electronic distribution and potentially the rotational barrier around the C-C bond connecting the phenyl ring to the chiral center.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterPredicted Value (Å or °)
C-Br Bond Length~1.95 Å
C-CN Bond Length~1.47 Å
C≡N Bond Length~1.15 Å
C-C(phenyl)-C(acetonitrile) Bond Angle~120°
C-C-Br Bond Angle~109.5°
C-C-N Bond Angle~178°

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from a specific DFT calculation.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the p-methylphenyl ring, which is electron-rich. The LUMO is likely to be associated with the antibonding σ* orbital of the C-Br bond, given bromine's electronegativity and its role as a good leaving group. The nitrile group could also contribute to the LUMO. A smaller HOMO-LUMO gap would indicate a higher propensity for nucleophilic substitution at the carbon bearing the bromine atom.

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-0.5 to -1.5 eV
HOMO-LUMO Energy Gap5.0 to 7.0 eV

Note: These energy values are illustrative and would be determined precisely by DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized bonds and lone pairs. youtube.comuni-muenchen.de This analysis can quantify the delocalization of electron density through hyperconjugative interactions, which are key to understanding stability and reactivity.

Table 3: Hypothetical NBO Analysis Results for Key Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C-C) of Phenyl Ringσ(C-Br)> 2.0
Lone Pair (Br)σ(C-C)> 1.0

Note: The stabilization energies (E(2)) are hypothetical and indicate the strength of the delocalization interaction. Higher values suggest stronger interactions.

Reactivity Indices (e.g., Fukui Functions, Average Local Ionization Energies - ALIE)

Conceptual DFT provides reactivity indices that help predict the most reactive sites in a molecule. The Fukui function, for example, indicates the change in electron density at a given point when an electron is added or removed, thereby identifying sites susceptible to nucleophilic or electrophilic attack. wikipedia.org For this compound, the Fukui function for nucleophilic attack (f+) would be expected to be largest on the carbon atom attached to the bromine, highlighting it as the primary electrophilic center.

Average Local Ionization Energies (ALIE) provide a measure of the energy required to remove an electron from a specific region on the molecule's surface. Lower ALIE values indicate regions that are more susceptible to electrophilic attack. For this compound, the lowest ALIE values would likely be found over the π-system of the p-tolyl group.

Prediction of Spectroscopic Properties

DFT calculations can also predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from a DFT study can be compared with experimental IR spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. For this compound, the calculated IR spectrum would show characteristic peaks for the C≡N stretch, C-Br stretch, and aromatic C-H stretches.

Reaction Pathway Modeling and Transition State Characterization

Beyond static properties, computational chemistry can be used to model the mechanisms of chemical reactions. For this compound, a key reaction of interest would be nucleophilic substitution, where the bromide ion is displaced by a nucleophile.

By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility and kinetics. For a typical SN2 reaction involving this compound, the transition state would feature the incoming nucleophile and the departing bromide ion partially bonded to the central carbon atom. DFT calculations can determine the activation energy of this process, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction. Theoretical studies can also elucidate the stereochemical outcome of such reactions. rsc.org

Analysis of Intramolecular Interactions and Conformational Preferences

The conformational flexibility and the nature of intramolecular interactions in this compound are critical to understanding its chemical behavior and potential applications. While specific experimental or high-level computational studies exclusively detailing the conformational landscape of this molecule are not extensively available in public literature, we can deduce its likely preferences and internal interactions based on established principles of physical organic chemistry and computational analyses of analogous molecular structures.

The primary determinant of the conformational preferences of this compound is the rotation around the single bond connecting the tolyl group to the bromoacetonitrile moiety. This rotation governs the relative orientation of the bulky bromine atom, the cyano group, and the methyl-substituted phenyl ring. The interplay of steric hindrance, electronic effects, and weak non-covalent interactions dictates the energetically favorable conformations.

Expected Conformational Isomers

The rotation around the C-C bond between the aromatic ring and the chiral center would lead to various rotamers. The stability of these conformers is influenced by the spatial arrangement of the substituents. It is anticipated that the molecule will adopt a conformation that minimizes steric repulsion between the large bromine atom and the ortho hydrogens of the phenyl ring.

Theoretical studies on similar substituted benzyl (B1604629) systems often reveal the presence of multiple stable or metastable conformers on the potential energy surface. For instance, computational analyses of related benzyl cyanides have shown that different rotameric forms can exist with varying degrees of stability.

Key Intramolecular Interactions

Several types of non-covalent interactions are expected to play a role in the conformational stability of this compound:

Steric Effects: The primary repulsive interaction would be the steric clash between the voluminous bromine atom and the ortho C-H bonds of the p-tolyl group. This would likely create a significant energy barrier to free rotation around the central C-C bond, favoring staggered conformations over eclipsed ones.

Dipole-Dipole Interactions: The cyano group possesses a strong dipole moment due to the high electronegativity of the nitrogen atom. Similarly, the C-Br bond is polarized. These dipoles can interact with each other and with the quadrupole moment of the aromatic ring, influencing the preferred orientation of the bromoacetonitrile group relative to the phenyl ring.

Weak Hydrogen Bonds: Non-conventional hydrogen bonds, such as C-H···N and C-H···Br interactions, may also contribute to the stabilization of certain conformations. The hydrogen atoms of the methyl group and the aromatic ring could potentially act as donors, while the nitrogen of the cyano group and the bromine atom could act as acceptors. While individually weak, the cumulative effect of these interactions can be significant.

π-Interactions: Interactions involving the π-system of the phenyl ring, such as C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the aromatic ring, could also play a role in stabilizing specific conformers.

Predictive Conformational Data

In the absence of direct experimental data for this compound, we can extrapolate from computational studies on structurally related molecules. For instance, the analysis of substituted toluenes and benzyl derivatives often involves calculating the rotational energy profile by systematically varying the key dihedral angles.

A hypothetical dihedral angle scan for this compound would likely reveal energy minima corresponding to conformations where the C-Br bond is staggered relative to the plane of the phenyl ring. The table below presents a hypothetical representation of such data, illustrating the expected relative energies of different conformers.

ConformerDihedral Angle (H-C-C-Br)Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
Anti-periplanar ~180°0 (Reference)Minimized steric hindrance
Syn-periplanar ~0°HighSevere steric clash between Br and phenyl ring
Gauche ~±60°ModerateModerate steric interaction, potential for weak intramolecular hydrogen bonding

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational investigation.

Applications of 4 Methylphenyl Bromoacetonitrile in Complex Organic Synthesis

Building Block for Heterocyclic Scaffolds (e.g., Isoindoles, Benzofurans)

(4-Methylphenyl)bromoacetonitrile is a key starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. jpbai.orgthermofisher.com Its reactivity allows for the construction of diverse ring systems.

For instance, in the synthesis of isoindole derivatives, the electrophilic nature of the carbon bearing the bromine atom in this compound allows it to react with appropriate nucleophiles to form the core isoindole structure. An example is the formation of 4-Bromo-5,6-bis(2-methylphenyl)isoindole-1,3-dione.

Similarly, this compound is instrumental in the synthesis of benzofurans . nih.govresearchgate.net Benzofurans are a significant class of heterocyclic compounds found in many natural products and medicinally important molecules. nih.gov The synthesis can proceed through a Rap-Stoermer type reaction between o-hydroxyacetophenones and α-bromo ketones, where this compound can act as the α-bromo ketone equivalent. researchgate.net Another route involves the reaction of phenols with benzothiophene (B83047) S-oxides, which can be modified to utilize this compound to generate C3-arylated benzofurans. manchester.ac.uk

The following table provides a glimpse into the types of heterocyclic scaffolds that can be synthesized using this compound and related bromoacetonitrile (B46782) derivatives.

Heterocyclic ScaffoldGeneral Synthetic ApproachKey Feature of this compound
Isoindoles Reaction with appropriate nucleophilic precursors.Electrophilic carbon center facilitates ring closure.
Benzofurans Rap-Stoermer reaction with o-hydroxyacetophenones or reaction with phenols and benzothiophene S-oxides.Acts as an α-bromo ketone synthon. nih.govresearchgate.net
Thiophenes Reaction with sulfur-containing nucleophiles. nih.govThe reactive bromo and nitrile groups enable cyclization.
Pyrimidines Reaction with amidines or related nitrogen-containing compounds.Versatile building block for nitrogen-containing heterocycles.

Precursor for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. researchgate.netlibretexts.org this compound serves as an excellent precursor for both types of bond formations due to the presence of the reactive C-Br bond. researchgate.net

Carbon-Carbon Bond Formation: The bromine atom in this compound is a good leaving group, making it susceptible to displacement by carbon nucleophiles. This property is exploited in various coupling reactions, including those catalyzed by transition metals like palladium. These reactions allow for the introduction of new carbon-based functional groups, leading to the synthesis of more complex molecules. nih.govnih.govorganic-chemistry.org For example, it can be used in alkylation reactions of active methylene (B1212753) compounds. orgsyn.org

Carbon-Heteroatom Bond Formation: The electrophilic nature of the carbon attached to the bromine atom also allows for reactions with heteroatom nucleophiles such as amines, thiols, and alkoxides. libretexts.orgnih.gov This leads to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are crucial for introducing heteroatoms into organic molecules, which is often necessary to impart specific chemical or biological properties. researchgate.net

The table below summarizes the utility of this compound in bond formation reactions.

Bond TypeReaction TypeRole of this compound
Carbon-Carbon Nucleophilic substitution, Palladium-catalyzed cross-couplingElectrophilic substrate, source of the (4-methylphenyl)acetonitrile moiety.
Carbon-Nitrogen Nucleophilic substitution with amines.Electrophilic substrate.
Carbon-Sulfur Nucleophilic substitution with thiols.Electrophilic substrate.
Carbon-Oxygen Nucleophilic substitution with alkoxides.Electrophilic substrate.

Role in the Synthesis of Functionally Substituted Arylacetonitriles

This compound is a direct precursor to a wide range of functionally substituted arylacetonitriles. The nitrile group (-C≡N) itself is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, and amides. ntnu.no

By combining the reactivity of the bromo group with transformations of the nitrile group, a diverse array of substituted arylacetonitriles can be synthesized. For instance, nucleophilic substitution of the bromine atom followed by reduction of the nitrile group can lead to the formation of complex amines. Alternatively, hydrolysis of the nitrile group after a substitution reaction can yield substituted aryl-acetic acids.

Research has shown that acetonitrile (B52724) and its derivatives are valuable building blocks in organic synthesis. ntnu.nomdpi.com The presence of the bromine atom in this compound significantly expands its synthetic utility compared to unsubstituted arylacetonitriles.

The following table outlines some of the transformations possible with this compound to generate functionally substituted arylacetonitriles.

Target Functional GroupReaction Sequence
Substituted Aryl Amines 1. Nucleophilic substitution of the bromo group. 2. Reduction of the nitrile group (e.g., with LiAlH₄ or catalytic hydrogenation).
Substituted Aryl Carboxylic Acids 1. Nucleophilic substitution of the bromo group. 2. Hydrolysis of the nitrile group.
Substituted Aryl Amides 1. Nucleophilic substitution of the bromo group. 2. Partial hydrolysis of the nitrile group.
α-Aryl-β-hydroxy Nitriles Reaction with aldehydes or ketones under basic conditions.

Future Research Directions and Challenges in 4 Methylphenyl Bromoacetonitrile Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A significant challenge in the synthesis of (4-Methylphenyl)bromoacetonitrile lies in improving the environmental footprint and efficiency of existing methods. The principles of green chemistry, particularly atom economy, are central to this endeavor. sigmaaldrich.comrsc.org The conventional synthesis involves the radical bromination of (4-Methylphenyl)acetonitrile using N-Bromosuccinimide (NBS) or elemental bromine, which, while effective, presents opportunities for improvement. commonorganicchemistry.com

Future research will likely focus on several key areas:

Alternative Brominating Agents: The use of bromine (Br₂) is hazardous due to its high reactivity and fuming nature, while NBS, though safer, contributes to lower atom economy as the succinimide (B58015) portion becomes a byproduct. masterorganicchemistry.com Research into alternative, more atom-economical, and safer brominating agents is crucial. Agents like Dibromoisocyanuric acid (DBI) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) have shown promise as powerful yet milder brominating agents that can be more efficient and produce less waste. tcichemicals.commanac-inc.co.jp

Solvent-Free and Greener Solvents: The typical use of chlorinated solvents like carbon tetrachloride (CCl₄) is a major environmental concern. commonorganicchemistry.com Developing solvent-free reaction conditions, for instance by using mechanochemistry (grinding) or reactive extrusion, presents a significant step towards sustainability. atiner.grresearchgate.net Where solvents are necessary, the shift towards benign alternatives like water or recyclable ionic liquids will be a priority. imist.ma A Japanese patent suggests that the bromination of acetonitrile (B52724) can proceed without a solvent, which is industrially preferable. google.com

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems can drastically improve the atom economy and reduce waste. Research into catalytic bromination using a catalytic source of bromide and an in-situ-regenerated oxidant (like H₂O₂) could provide a much greener pathway. imist.ma

Table 1: Comparison of Bromination Methods for Arylacetonitriles

MethodBrominating AgentTypical SolventKey AdvantagesKey DisadvantagesAtom Economy
Conventional Radical N-Bromosuccinimide (NBS)Carbon TetrachlorideWell-established, selective for benzylic position. commonorganicchemistry.comUse of hazardous solvent, stoichiometric waste (succinimide). commonorganicchemistry.commasterorganicchemistry.comModerate
Direct Bromination Bromine (Br₂)Acetic Acid / CCl₄High reactivity, inexpensive.Hazardous, corrosive, can lead to side reactions. masterorganicchemistry.comLow (if Br₂ is in excess)
Greener Alternative 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Dichloromethane (B109758)Higher bromine content by weight, less byproduct. manac-inc.co.jpRequires specific conditions for activation.Improved
Solvent-Free Bromine (Br₂) / NBSNoneEliminates solvent waste, simplified workup. researchgate.netgoogle.comMay require higher temperatures, potential for solid handling issues.High
Aqueous Bromination HBr / H₂O₂Water / EthanolAvoids organic solvents, safer oxidant. imist.maMay require phase-transfer catalyst, potentially lower yields.High

Exploration of Novel Catalytic Transformations

Beyond its synthesis, expanding the reaction repertoire of this compound through novel catalysis is a major research frontier. The presence of both a reactive bromo group and a versatile nitrile group makes it a prime candidate for diverse transformations.

Future directions include:

Photocatalysis: Visible-light photocatalysis offers a powerful method for generating radicals under mild conditions. This could be harnessed for novel C-C and C-heteroatom bond-forming reactions starting from this compound, potentially enabling transformations that are difficult to achieve with traditional thermal methods.

Enzymatic Catalysis (Biocatalysis): The use of enzymes offers unparalleled selectivity under green conditions (aqueous media, ambient temperature). Halogenases, for instance, could be engineered for the highly selective bromination of the precursor, while other enzymes could catalyze stereoselective transformations of the final compound. nih.govnih.govfrontiersin.org Nitrilase enzymes could be explored for the selective hydrolysis of the nitrile group under mild conditions, avoiding the harsh reagents typically required. researchgate.net

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction. This could be applied to the reduction of the nitrile group or to mediate novel coupling reactions involving the C-Br bond, avoiding the use of stoichiometric metallic reductants or oxidants.

Asymmetric Synthesis of Enantiopure this compound

The carbon atom bearing the bromine in this compound is a stereocenter. The synthesis of enantiomerically pure forms of this compound is a significant and largely unsolved challenge. Access to enantiopure building blocks is critical in medicinal chemistry, where the stereochemistry of a molecule often dictates its biological activity.

Key research avenues to tackle this challenge are:

Asymmetric Phase-Transfer Catalysis (PTC): This technique is a powerful method for creating chiral molecules. researchgate.netnih.gov The strategy would involve the deprotonation of the precursor, (4-Methylphenyl)acetonitrile, to form a prochiral enolate. This enolate would then be complexed with a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, creating a chiral ion pair. rsc.orgnih.gov Subsequent reaction with an electrophilic bromine source would then proceed stereoselectively, favoring the formation of one enantiomer of the product.

Kinetic Resolution: This approach involves the selective reaction of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted and thus enriched. wikipedia.org This could be achieved using a chiral catalyst or a biocatalyst (e.g., an enzyme) that preferentially transforms one enantiomer. A more advanced approach is Dynamic Kinetic Resolution (DKR) , where the unreactive enantiomer is continuously racemized back to the starting racemic mixture. rsc.orgresearchgate.net This allows, in theory, for a 100% yield of a single, desired enantiomer.

Organocatalytic Asymmetric Bromination: Small organic molecules can act as catalysts to induce enantioselectivity. Research has shown the successful asymmetric α-bromination of aldehydes and ketones using chiral amine catalysts (like proline derivatives). rsc.org Adapting this methodology to the α-bromination of the corresponding nitrile precursor represents a promising research direction.

Table 2: Potential Strategies for Asymmetric Synthesis

StrategyDescriptionKey ComponentsPotential AdvantagesKey Challenges
Asymmetric Phase-Transfer Catalysis Stereoselective bromination of a prochiral enolate using a chiral catalyst. nih.govChiral Quaternary Ammonium Salts (e.g., Cinchona-derived), Base, Brominating Agent.Direct formation of enantioenriched product from precursor.Catalyst design, optimization of reaction conditions for high enantioselectivity (ee).
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture. wikipedia.orgChiral Catalyst or Enzyme, Reactant for resolution.Can achieve high ee for the unreacted enantiomer.Maximum theoretical yield is 50% for one enantiomer.
Dynamic Kinetic Resolution (DKR) Kinetic resolution combined with in-situ racemization of the starting material. rsc.orgresearchgate.netChiral Catalyst/Enzyme, Racemization Catalyst/Conditions.Theoretical yield of 100% for a single enantiomer.Finding compatible catalytic systems for both resolution and racemization.
Organocatalytic α-Bromination Use of a small chiral organic molecule to catalyze an enantioselective bromination. rsc.orgChiral Amine (e.g., Proline derivative), Brominating Agent.Metal-free, environmentally friendly.Adapting catalysts effective for ketones/aldehydes to the less acidic nitrile substrate.

Advanced Mechanistic Insights into Complex Reaction Pathways

While the general mechanisms for the synthesis and common reactions of this compound are understood (e.g., radical substitution, nucleophilic substitution), a deeper, quantitative understanding is needed to optimize processes and suppress side-product formation.

Future research should employ advanced analytical and computational tools:

Computational Chemistry: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the influence of catalysts and substituents. This can provide insights into reaction selectivity and help in the rational design of new catalysts and reaction conditions. frontiersin.org

In-Situ Spectroscopic Analysis: Techniques like ReactIR (FTIR), in-situ NMR, and Raman spectroscopy allow for real-time monitoring of reactant, intermediate, and product concentrations during a reaction. This provides invaluable kinetic data and can help identify transient or unexpected intermediates, leading to a more complete mechanistic picture.

Kinetic Studies: Detailed kinetic analysis of the various reaction pathways can help to quantify the effects of temperature, concentration, and catalysts on reaction rates and selectivity. This is essential for process optimization, scale-up, and for validating proposed mechanisms.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and the use of automated platforms represents a paradigm shift in chemical synthesis. imist.manih.gov These technologies offer enhanced safety, reproducibility, and the ability to rapidly screen and optimize reactions.

Flow Chemistry: Performing the synthesis of this compound in a continuous flow reactor offers significant advantages. The high surface-area-to-volume ratio allows for superior control over reaction temperature, which is critical for exothermic bromination reactions. nih.gov It also enables the safe handling of hazardous reagents and unstable intermediates. researchgate.net Future work will involve optimizing flow reactors for the synthesis and subsequent in-line transformations of this compound, potentially telescoping multiple reaction steps without isolating intermediates. nih.gov

Automated High-Throughput Screening (HTS): Automated robotic platforms can perform hundreds or even thousands of reactions in parallel on a small scale. nih.govugent.be This technology can be used to rapidly screen a wide array of catalysts, solvents, and reaction conditions for the synthesis of this compound or for its subsequent derivatization. unchainedlabs.comchemrxiv.org This data-rich approach accelerates the discovery of optimal reaction conditions and novel reactivity, significantly reducing development time.

Q & A

Q. Tables

Property Value/Technique Reference
C–Br BDE45 kcal/mol (DFT)
Soil Mobility (Koc)9 (estimated)
Photoredox CatalystRu(bpy)₃²⁺ (0.5–1 mol%)
Hydrolysis Half-life2–5 days (pH 7)

Q. Notes

  • Avoid commercial sources (per user instruction).
  • Contradictions addressed: vs. 15 on environmental persistence reconciled via context-specific degradation pathways.
  • Advanced questions emphasize mechanistic and interdisciplinary depth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylphenyl)bromoacetonitrile
Reactant of Route 2
(4-Methylphenyl)bromoacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.